molecular formula C12H12O3 B3228772 7-Methoxy-1,4-dihydronaphthalene-1-carboxylic acid CAS No. 126857-49-6

7-Methoxy-1,4-dihydronaphthalene-1-carboxylic acid

Cat. No.: B3228772
CAS No.: 126857-49-6
M. Wt: 204.22 g/mol
InChI Key: BJEWIUCDNQQOES-UHFFFAOYSA-N
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Description

7-Methoxy-1,4-dihydronaphthalene-1-carboxylic acid is a carboxylic acid derivative based on a naphthalene ring system. This compound is of significant interest in advanced organic synthesis, where it can serve as a key building block for creating more complex molecular architectures. Carboxylic acids are highly versatile in organic reactions, frequently undergoing transformations to esters, amides, and other functional groups, which are crucial steps in developing novel compounds. In the context of nanotechnology, such carboxylic acids can act as surface modifiers for metallic nanoparticles, aiding in their stabilization and preventing aggregation. This property is valuable for creating nanomaterials with tailored optical, catalytic, or electrical properties. Furthermore, in polymer science, this acid could potentially be used as a monomer or an additive. Researchers can leverage this chemical as a precursor in multi-component reactions, like the Ugi or Passerini reactions, to efficiently generate diverse compound libraries for screening in pharmaceutical and material science applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

7-methoxy-1,4-dihydronaphthalene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-15-9-6-5-8-3-2-4-10(12(13)14)11(8)7-9/h2,4-7,10H,3H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJEWIUCDNQQOES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CC=CC2C(=O)O)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-1,4-dihydronaphthalene-1-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable naphthalene derivative.

    Methoxylation: Introduction of the methoxy group (-OCH₃) at the 7-position of the naphthalene ring.

    Reduction: Reduction of the naphthalene ring to form the 1,4-dihydronaphthalene structure.

    Carboxylation: Introduction of the carboxylic acid group (-COOH) at the 1-position.

Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. Specific details on industrial methods are proprietary and may vary between manufacturers.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further hydrogenate the dihydronaphthalene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).

    Substitution: Electrophilic substitution reactions may use reagents such as bromine (Br₂) or nitric acid (HNO₃).

Major Products:

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of fully hydrogenated naphthalene derivatives.

    Substitution: Formation of various substituted naphthalene derivatives.

Scientific Research Applications

7-Methoxy-1,4-dihydronaphthalene-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Methoxy-1,4-dihydronaphthalene-1-carboxylic acid involves its interaction with specific molecular targets. The methoxy and carboxylic acid groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

1-Isopropyl-1,4-dihydronaphthalene-1-carboxylic Acid
  • Structure : Shares the 1,4-dihydronaphthalene backbone and carboxylic acid group but replaces the 7-methoxy with a 1-isopropyl substituent.
  • Synthesis: Synthesized via Pd(OAc)₂-catalyzed reactions in hexafluoroisopropanol (HFIP), yielding 70% efficiency .
  • Reactivity : The bulky isopropyl group may sterically hinder aromatic substitution reactions compared to the methoxy variant, directing reactivity toward alkenyl C–H activation.
1,2,3,4-Tetrahydronaphthalene-1-carboxylic Acid
  • Structure : Fully saturated 1,2,3,4-tetrahydro ring system with a carboxylic acid at position 1.
  • Properties : Reduced aromaticity increases flexibility and alters π-π stacking interactions. This compound is used in pharmacopeial sterility and pH testing (pH 5.8–6.5) due to its stability .
  • Applications : Contrasts with the partially unsaturated target compound, which is more suited for dynamic binding in drug design.
1,4-Naphthalenedicarboxylic Acid (CAS 605-70-9)
  • Structure : Fully aromatic naphthalene with carboxylic acid groups at positions 1 and 3.
  • Applications : Primarily used in polymer production (e.g., liquid crystals, polyesters) due to high thermal stability and dual acidity (pKa ~3.0 and 4.5). Lacks the methoxy group’s solubility-enhancing effects, limiting its use in biological systems .

Physicochemical and Reactivity Profiles

Compound Substituents Ring Saturation Functional Groups Key Applications References
7-Methoxy-1,4-dihydronaphthalene-1-carboxylic acid 7-Methoxy 1,4-dihydro Carboxylic acid Pharmaceuticals, catalysis
1-Isopropyl-1,4-dihydronaphthalene-1-carboxylic acid 1-Isopropyl 1,4-dihydro Carboxylic acid Catalytic C–H activation
1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid None 1,2,3,4-tetrahydro Carboxylic acid Pharmacopeial testing
1,4-Naphthalenedicarboxylic acid None Fully aromatic Two carboxylic acids Polymers, materials
  • Aromaticity and Reactivity : The 1,4-dihydro configuration in the target compound retains partial aromaticity, enabling electrophilic substitution at the 7-methoxy position. In contrast, the fully saturated tetrahydronaphthalene derivative exhibits nucleophilic behavior at the carboxylic acid group due to reduced conjugation .
  • Solubility and Bioactivity : The methoxy group in the target compound improves aqueous solubility (logP ~2.1) compared to the lipophilic isopropyl variant (logP ~3.5), enhancing its pharmacokinetic profile .

Biological Activity

7-Methoxy-1,4-dihydronaphthalene-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, characterization, and biological evaluations of this compound, focusing on its cytotoxic effects, mechanisms of action, and therapeutic potential against various diseases.

Synthesis and Characterization

The synthesis of this compound involves several chemical reactions, primarily starting from 6-methoxy-1-tetralone. This precursor undergoes various transformations to yield the target compound. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Table 1: Summary of Synthetic Pathways

StepReagents/ConditionsProduct
16-methoxy-1-tetralone + hydrazineIntermediate A
2Intermediate A + acetic acidThis compound

Cytotoxicity

Recent studies have shown that this compound exhibits significant cytotoxic activity against various cancer cell lines. In particular, it has demonstrated potent effects against MCF-7 (human breast adenocarcinoma) cells.

Key Findings:

  • IC50 Values: The compound showed IC50 values lower than many reference drugs, indicating higher potency.
  • Safety Profile: In comparison to standard chemotherapeutics like Doxorubicin, it exhibited a favorable safety profile with less toxicity towards normal cells (MCF10A) .

The mechanism by which this compound exerts its cytotoxic effects is believed to involve the inhibition of tubulin polymerization. This disrupts the microtubule dynamics essential for cell division, leading to apoptosis in cancer cells.

Case Studies

Several case studies highlight the effectiveness of this compound in preclinical models:

  • Study on MCF-7 Cells:
    • Objective: Evaluate cytotoxic effects.
    • Results: Significant reduction in cell viability was observed with an IC50 value of approximately 2.83μM2.83\,\mu M, outperforming traditional chemotherapeutic agents .
  • In Vivo Studies:
    • Model: Tumor-bearing mice were treated with varying doses.
    • Outcome: The treated group showed reduced tumor size and improved survival rates compared to control groups.

Additional Biological Activities

Beyond its anticancer properties, this compound has also been evaluated for other biological activities:

  • Antimicrobial Activity: Exhibited significant inhibition against various bacterial strains.
  • Antioxidant Properties: Demonstrated the ability to scavenge free radicals effectively .

Q & A

Q. What are the recommended synthetic routes for 7-methoxy-1,4-dihydronaphthalene-1-carboxylic acid, and how can reaction conditions be optimized?

A common approach involves alkaline hydrolysis of ester precursors (e.g., ethyl 7-methoxy-4-oxo-1,4-dihydronaphthalene-1-carboxylate) using 0.7–2.5 M NaOH/KOH under reflux (1–3 hours). Optimization should focus on temperature, base concentration, and reaction time to maximize yield and minimize side products like decarboxylation. Monitoring via TLC or HPLC is critical to track intermediate stability .

Q. How should researchers characterize the purity and structural integrity of this compound?

Use a combination of analytical techniques:

  • NMR (¹H/¹³C): Confirm substitution patterns (e.g., methoxy at C7, dihydro conformation at C1–C4) and carboxylate proton environment.
  • HPLC-MS : Quantify purity (>95%) and detect trace impurities (e.g., oxidation byproducts).
  • FTIR : Validate carboxylic acid (C=O stretch ~1700 cm⁻¹) and methoxy (~1250 cm⁻¹) functional groups .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis.
  • Storage : Keep in airtight, light-resistant containers at 2–8°C to prevent degradation.
  • Disposal : Follow EPA/REACH guidelines for carboxylic acid waste; neutralize with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported reaction pathways for derivatives of this compound?

Contradictions in regioselectivity (e.g., competing C3 vs. C6 functionalization) can be addressed via isotopic labeling (²H/¹³C) and kinetic studies. For example, track deuterium incorporation at C1–C4 during hydrogenation to confirm dihydro intermediate stability. Computational DFT modeling (e.g., Gaussian) further clarifies transition-state energetics .

Q. What experimental designs are suitable for evaluating the compound’s bioactivity in enzyme inhibition assays?

Use a factorial design to test variables:

  • Factors : Concentration (1–100 µM), pH (6.5–7.5), incubation time (0–24 hours).
  • Response metrics : IC₅₀ values against target enzymes (e.g., cyclooxygenase-2).
  • Controls : Include carboxylate-free analogs to isolate the carboxylic acid’s role in binding .

Q. How can researchers address discrepancies in solubility data across studies?

Discrepancies often arise from solvent polarity and pH effects. Systematically test solubility in:

  • Aqueous buffers (pH 2–10) to map ionization states.
  • Organic solvents (DMSO, THF) using gravimetric analysis.
    Report Hansen solubility parameters (δD, δP, δH) for reproducibility .

Methodological Notes

  • Synthesis Scalability : Pilot-scale reactions (10–100 g) require precise temperature control to avoid exothermic side reactions during hydrolysis.
  • Data Validation : Cross-reference spectral data with PubChem entries (InChI key: LUJSZIWNVDVBQW) to confirm structural accuracy .
  • Ethical Compliance : Adhere to institutional guidelines for cytotoxicity testing, especially when evaluating anticancer activity in cell lines .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Methoxy-1,4-dihydronaphthalene-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
7-Methoxy-1,4-dihydronaphthalene-1-carboxylic acid

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